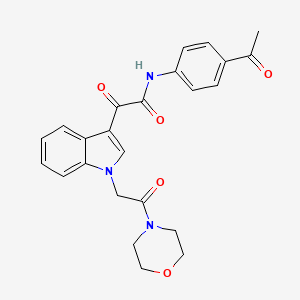

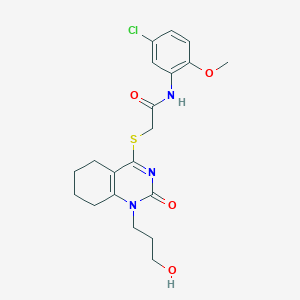

![molecular formula C10H17NO2 B2926845 [(1'S,5'R)-螺[1,3-二氧杂环戊烷-2,4'-双环[3.2.0]庚烷]-1'-基]甲醇胺 CAS No. 2490344-61-9](/img/structure/B2926845.png)

[(1'S,5'R)-螺[1,3-二氧杂环戊烷-2,4'-双环[3.2.0]庚烷]-1'-基]甲醇胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

1,3-Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture .Molecular Structure Analysis

The molecular structure of 1,3-dioxolane is a five-membered ring with two oxygen atoms and three carbon atoms . The corresponding saturated 6-membered C4O2 rings are called dioxanes .Chemical Reactions Analysis

1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Physical And Chemical Properties Analysis

1,3-Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .科学研究应用

Polymer Electrolytes for Li-Metal Batteries

EN300-27118154: has been studied for its potential as a polymer electrolyte in lithium-metal batteries (LMBs). The compound’s structure, which includes a 1,3-dioxolane moiety, is known for its compatibility with lithium metal and its ability to form a stable interfacial contact. However, traditional 1,3-dioxolane-based electrolytes suffer from poor oxidation stability, limiting their use in high-voltage cathodes. By modifying the molecular structure to include a six-membered cyclic 1,3-dioxane, researchers have developed a polymer electrolyte with superior oxidation stability, enabling stable operation of LMBs at voltages exceeding 4.7 V .

Stereoselective Synthesis

The stereoselective formation of substituted 1,3-dioxolanes is another application of EN300-27118154. This process involves a three-component assembly during the oxidation of alkenes with hypervalent iodine (III), leading to the generation of a 1,3-dioxolan-2-yl cation intermediate. The stereoselective trapping of this intermediate results in the formation of the desired dioxolane product. This method is significant for the synthesis of various stereospecific compounds, which are crucial in pharmaceuticals and agrochemicals .

High-Voltage Solid-State Batteries

The modified version of EN300-27118154, which includes a prolonged alkyl chain, contributes to the development of high-voltage solid-state batteries. This new polymer electrolyte exhibits not only improved oxidation stability but also a high lithium-ion transference number and robust conductive inorganic-rich solid-electrolyte interphase. These properties are essential for achieving dense lithium deposition morphology and excellent plating/stripping reversibility, which are critical for the long-term stability of solid-state batteries .

Oxidative Difunctionalization of Alkenes

EN300-27118154 can be used in the oxidative difunctionalization of alkenes, a process that attaches two nucleophiles to a carbon-carbon double bond. This transformation is valuable for forming synthetic intermediates that can be further utilized to create a wide range of chemical products, including heterocyclic compounds .

Regio- and Stereoselective Preparation of Heterocyclic Compounds

The compound’s ability to form a 1,3-dioxolan-2-yl cation intermediate during hypervalent-iodine-mediated reactions is exploited for the regio- and stereoselective preparation of heterocyclic compounds. This approach is particularly useful for synthesizing complex molecules with specific configurations, which are often required in the development of new drugs and materials .

Novel Spiro Compounds Synthesis

EN300-27118154 is involved in the synthesis of novel spiro compounds, which are a class of organic compounds that contain a unique spiro-connected cyclic system. These compounds have diverse applications in medicinal chemistry due to their complex and rigid structures, which can interact with biological targets in specific ways .

作用机制

安全和危害

属性

IUPAC Name |

[(1'S,5'R)-spiro[1,3-dioxolane-2,4'-bicyclo[3.2.0]heptane]-1'-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c11-7-9-2-1-8(9)10(4-3-9)12-5-6-13-10/h8H,1-7,11H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBITFCTQKAKN-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C3(CC2)OCCO3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]1C3(CC2)OCCO3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B2926766.png)

![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2926770.png)

![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

![N-(furan-2-ylmethyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2926781.png)

![(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2926782.png)

![Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B2926783.png)